molecular formula C10H18O B14634453 (E)-3-methylnon-3-en-2-one CAS No. 54615-56-4

(E)-3-methylnon-3-en-2-one

Cat. No.: B14634453
CAS No.: 54615-56-4
M. Wt: 154.25 g/mol
InChI Key: MNUPLBRMYZJYJZ-CMDGGOBGSA-N
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Description

(E)-3-methylnon-3-en-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a double bond between the third and fourth carbon atoms and a methyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-methylnon-3-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation and dehydration steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the reaction. The use of high-purity starting materials and precise control of reaction parameters are crucial for achieving high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-methylnon-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the double bond or the ketone group can yield saturated alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

(E)-3-methylnon-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving ketones and enones.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-3-methylnon-3-en-2-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The compound’s double bond and ketone group make it reactive towards nucleophiles and electrophiles, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-2-butanone: A similar ketone with a shorter carbon chain.

    3-methyl-3-penten-2-one: Another enone with a different position of the double bond.

    2-nonanone: A ketone with a similar carbon chain length but without the double bond.

Uniqueness

(E)-3-methylnon-3-en-2-one is

Properties

CAS No.

54615-56-4

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(E)-3-methylnon-3-en-2-one

InChI

InChI=1S/C10H18O/c1-4-5-6-7-8-9(2)10(3)11/h8H,4-7H2,1-3H3/b9-8+

InChI Key

MNUPLBRMYZJYJZ-CMDGGOBGSA-N

Isomeric SMILES

CCCCC/C=C(\C)/C(=O)C

Canonical SMILES

CCCCCC=C(C)C(=O)C

Origin of Product

United States

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